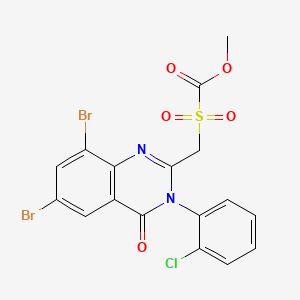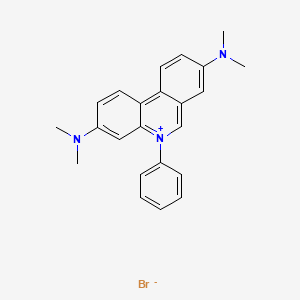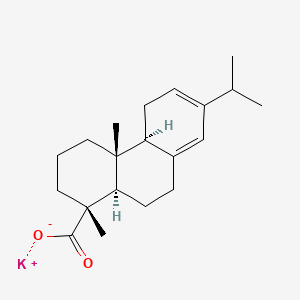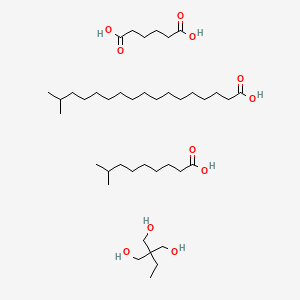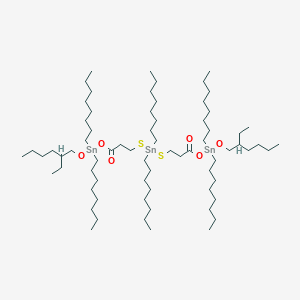
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound is notable for its intricate structure, which includes multiple tin atoms, oxygen atoms, sulfur atoms, and long alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure, which includes the tin atoms. This is typically achieved through the reaction of tin halides with appropriate organic ligands.
Addition of Functional Groups: Subsequent steps involve the addition of ethyl, octyl, and other functional groups. These steps often require the use of organometallic reagents and catalysts to ensure selective and efficient reactions.
Oxidation and Reduction Reactions:
Industrial Production Methods
Industrial production of such complex organotin compounds is less common due to the intricate and costly nature of the synthesis. when required, large-scale synthesis follows similar steps as laboratory synthesis but with optimized reaction conditions and the use of industrial-grade reagents and equipment to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and tin atoms. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can occur at the oxygen atoms, converting oxo groups to hydroxyl groups. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often facilitated by the presence of catalysts and specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane has several scientific research applications, including:
Chemistry: The compound is studied for its unique organotin chemistry, which includes its reactivity and coordination behavior.
Medicine: Some organotin compounds are investigated for their potential use in cancer therapy due to their cytotoxic properties.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of tin atoms allows the compound to form strong bonds with sulfur-containing biomolecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, which is the basis for its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyltin: A simpler organotin compound with four methyl groups attached to a tin atom.
Tributyltin oxide: An organotin compound with three butyl groups and an oxygen atom bonded to tin.
Hexaethylditin: An organotin compound with two tin atoms bonded to six ethyl groups.
Uniqueness
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is unique due to its complex structure, which includes multiple tin atoms, long alkyl chains, and various functional groups
Eigenschaften
CAS-Nummer |
84896-41-3 |
|---|---|
Molekularformel |
C70H144O6S2Sn3 |
Molekulargewicht |
1502.2 g/mol |
IUPAC-Name |
[2-ethylhexoxy(dioctyl)stannyl] 3-[[3-[2-ethylhexoxy(dioctyl)stannyl]oxy-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C8H17O.6C8H17.2C3H6O2S.3Sn/c2*1-3-5-6-8(4-2)7-9;6*1-3-5-7-8-6-4-2;2*4-3(5)1-2-6;;;/h2*8H,3-7H2,1-2H3;6*1,3-8H2,2H3;2*6H,1-2H2,(H,4,5);;;/q2*-1;;;;;;;;;3*+2/p-4 |
InChI-Schlüssel |
KSQSDWUVCROFKJ-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OCC(CC)CCCC)OC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


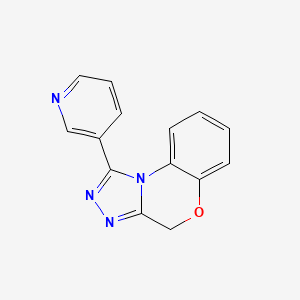
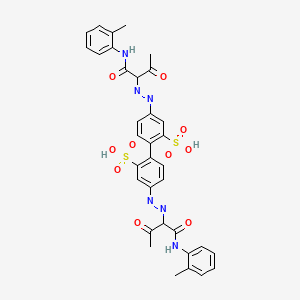
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
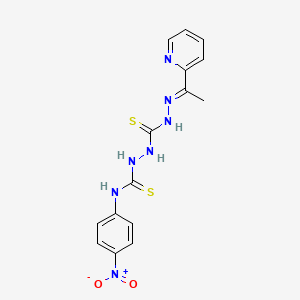

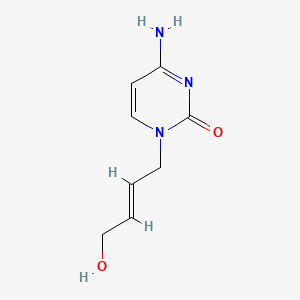

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
